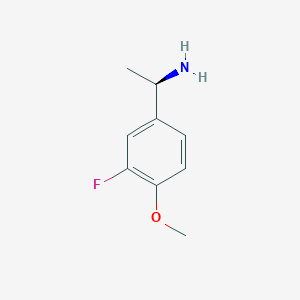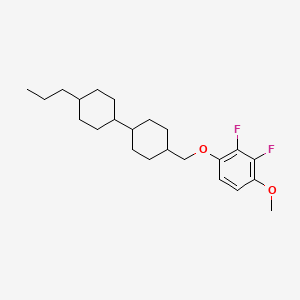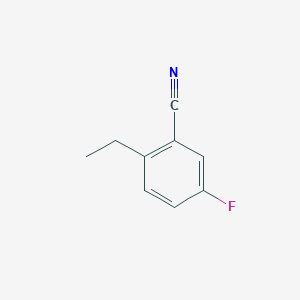![molecular formula C22H18O2 B13124334 1-[(4-Methoxyphenyl)methoxy]anthracene CAS No. 917985-33-2](/img/structure/B13124334.png)
1-[(4-Methoxyphenyl)methoxy]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxybenzyl)oxy)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound 1-((4-Methoxybenzyl)oxy)anthracene is characterized by the presence of a methoxybenzyl group attached to the anthracene core through an oxygen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxybenzyl)oxy)anthracene typically involves the reaction of anthracene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Anthracene+4-Methoxybenzyl chlorideK2CO3,DMF1-((4-Methoxybenzyl)oxy)anthracene
Industrial Production Methods: Industrial production of 1-((4-Methoxybenzyl)oxy)anthracene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methoxybenzyl)oxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Simpler anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Scientific Research Applications
1-((4-Methoxybenzyl)oxy)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-((4-Methoxybenzyl)oxy)anthracene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing damage to targeted cells. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Anthracene: The parent compound without the methoxybenzyl group.
Anthraquinone: An oxidized derivative of anthracene.
9,10-Diphenylanthracene: A derivative with phenyl groups attached to the anthracene core.
Uniqueness: 1-((4-Methoxybenzyl)oxy)anthracene is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical properties and reactivity. This modification can enhance its solubility, stability, and potential biological activities compared to its parent compound, anthracene.
Properties
CAS No. |
917985-33-2 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]anthracene |
InChI |
InChI=1S/C22H18O2/c1-23-20-11-9-16(10-12-20)15-24-22-8-4-7-19-13-17-5-2-3-6-18(17)14-21(19)22/h2-14H,15H2,1H3 |
InChI Key |
LLIMHYHTKPOKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



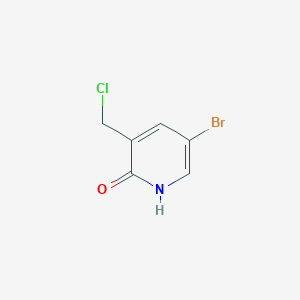
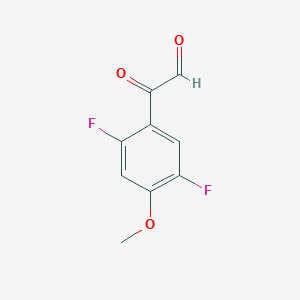
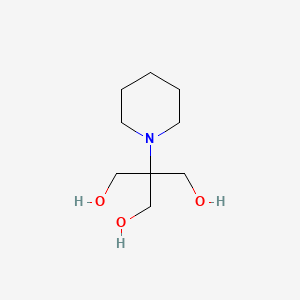
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
